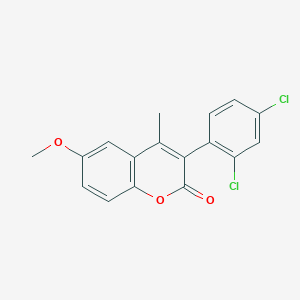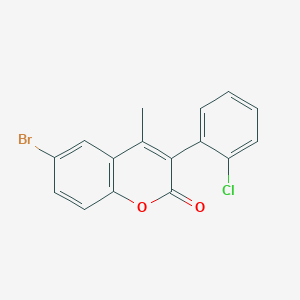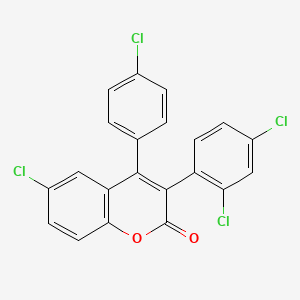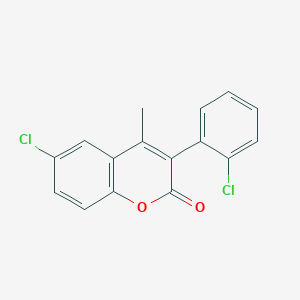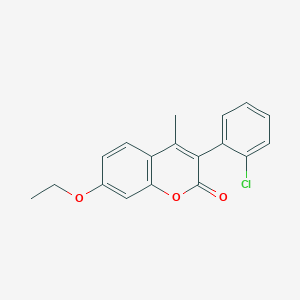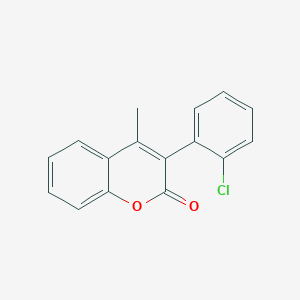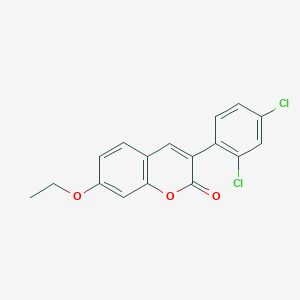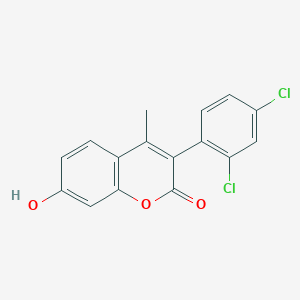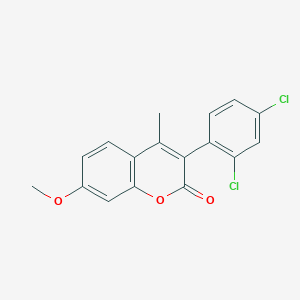
2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide
Descripción general
Descripción
2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide, also known as FTOH, is a fluorinated compound that has gained significant attention in scientific research due to its unique properties. FTOH is a cyclic ether with a sulfur atom and five fluorine atoms, making it highly stable and resistant to degradation.
Aplicaciones Científicas De Investigación
2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide has been widely used in scientific research due to its unique properties. It has been used as a solvent in chemical reactions, as a surfactant in emulsion polymerization, and as a reagent in organic synthesis. 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide has also been used as a model compound for studying the behavior of perfluorinated compounds in the environment.
Mecanismo De Acción
2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide has a unique mechanism of action that allows it to interact with biological systems. It has been shown to interact with cell membranes, proteins, and enzymes, leading to changes in cellular function. 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide can also affect gene expression and signaling pathways, leading to changes in cellular behavior.
Biochemical and Physiological Effects
2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species, leading to oxidative stress and cellular damage. 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide can also affect lipid metabolism, leading to changes in lipid composition and function. 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide has been shown to affect glucose metabolism, leading to changes in insulin sensitivity and glucose uptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide has several advantages for use in lab experiments. It is highly stable and resistant to degradation, making it a useful tool for studying long-term effects. 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide is also highly soluble in water and organic solvents, making it easy to use in a variety of experimental conditions. However, 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide can be toxic at high concentrations, and its effects on biological systems can be complex and difficult to interpret.
Direcciones Futuras
There are several future directions for 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide research. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the use of 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide as a model compound for studying the behavior of perfluorinated compounds in the environment. There is also interest in studying the effects of 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide on specific biological systems, such as the immune system and the nervous system. Finally, there is interest in exploring the potential therapeutic applications of 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide, such as its use as an antioxidant or anti-inflammatory agent.
Conclusion
In conclusion, 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide is a fluorinated compound that has gained significant attention in scientific research due to its unique properties. It has been used as a solvent, surfactant, and reagent in organic synthesis, and as a model compound for studying the behavior of perfluorinated compounds in the environment. 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide has a unique mechanism of action that allows it to interact with biological systems, leading to changes in cellular function. 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide has several advantages for use in lab experiments, but its effects on biological systems can be complex and difficult to interpret. There are several future directions for 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide research, including the development of new synthesis methods, the study of specific biological systems, and the exploration of potential therapeutic applications.
Propiedades
IUPAC Name |
2,4,4,5,5-pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8O3S/c5-1(6,7)4(12)15-2(8,9)3(10,11)16(4,13)14 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYTZAWPUZPSMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(S(=O)(=O)C(O1)(C(F)(F)F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



